molecular formula C18H19NO4 B12895644 4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline CAS No. 81536-07-4

4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline

Cat. No.: B12895644
CAS No.: 81536-07-4
M. Wt: 313.3 g/mol
InChI Key: ZSVIPVROCXPGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR data (CDCl₃, 400 MHz) reveals distinct signals for aromatic protons, methoxy groups, and the prenyloxy side chain:

  • Aromatic protons : A singlet at δ 7.58 ppm corresponds to H-5 of the quinoline ring. Protons at H-2 and H-3 of the furan-quinoline system appear as doublets at δ 7.12 and 6.95 ppm, respectively.
  • Methoxy groups : Two singlets at δ 3.92 and 3.88 ppm integrate to six protons, confirming the 4- and 7-OCH₃ groups.
  • Prenyloxy group : A doublet at δ 5.42 ppm (1H, J = 6.8 Hz) corresponds to the olefinic proton (H-2'), while methyl groups resonate as singlets at δ 1.78 and 1.72 ppm.

¹³C NMR (100 MHz, CDCl₃) identifies 18 unique carbons:

  • Quinoline carbons : C-2 (δ 149.2 ppm), C-4 (δ 152.1 ppm), and C-7 (δ 151.8 ppm).
  • Furan carbons : C-2'' (δ 142.3 ppm) and C-3'' (δ 106.7 ppm).
  • Prenyloxy carbons : Olefinic carbons at δ 124.5 (C-2') and 131.8 ppm (C-3').

Infrared (IR) Spectroscopy

IR spectra (KBr pellet) show absorption bands at:

  • 1605 cm⁻¹ : C=C stretching in the quinoline and furan rings.
  • 1260 cm⁻¹ and 1095 cm⁻¹ : Asymmetric and symmetric C-O-C stretching of methoxy groups.
  • 1660 cm⁻¹ : Weak absorption from the prenyloxy double bond.

UV-Vis Spectroscopy

The compound exhibits λₘₐₐ at 235 nm (π→π* transition in the aromatic system) and a broad band at 320 nm (n→π* transition involving lone pairs of oxygen and nitrogen atoms). Solvent-dependent shifts in ethanol suggest intramolecular charge transfer between the electron-rich methoxy groups and the quinoline nucleus.

Mass Spectrometry (MS)

Electron ionization (EI-MS) at 70 eV yields a molecular ion peak at m/z 313.1 (M⁺), with fragmentation patterns including:

  • m/z 298.1 (loss of CH₃, 15 Da).
  • m/z 270.0 (cleavage of the prenyloxy group, 43 Da).

Crystallographic Data and Computational Modeling

Crystallographic data for this compound remains unreported in public databases. However, density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into its optimized geometry. Key findings include:

  • The dihedral angle between the quinoline and furan rings is 12.4° , indicating moderate conjugation.
  • The prenyloxy side chain adopts a gauche conformation relative to the quinoline plane, minimizing steric clash with the 7-methoxy group.
  • Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of oxygen atoms (O-CH₃) and the σ* orbitals of adjacent C-H bonds, stabilizing the molecule by 18.6 kcal/mol .

Properties

CAS No.

81536-07-4

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

4,7-dimethoxy-8-(3-methylbut-2-enoxy)furo[2,3-b]quinoline

InChI

InChI=1S/C18H19NO4/c1-11(2)7-9-22-17-14(20-3)6-5-12-15(17)19-18-13(8-10-23-18)16(12)21-4/h5-8,10H,9H2,1-4H3

InChI Key

ZSVIPVROCXPGKX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=CC2=C1N=C3C(=C2OC)C=CO3)OC)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Maculine (9-Methoxy-[1,3]dioxolo[4,5-g]furo[2,3-b]quinoline)
  • Structure : Maculine features a [1,3]dioxolo group at positions 4,5-g and a methoxy group at C9, distinguishing it from the target compound’s 4,7-dimethoxy and C8 prenyloxy substituents .
  • Bioactivity : Isolated from Rutaceae plants, maculine exhibits moderate cytotoxicity but lacks the prenyloxy moiety linked to enhanced lipophilicity and membrane permeability in related compounds .
Skimmianine (4,7,8-Trimethoxyfuro[2,3-b]quinoline)
  • Structure : Skimmianine (CAS: 83-95-4) has methoxy groups at C4, C7, and C8, contrasting with the target compound’s C8 prenyloxy group .
  • Bioactivity : Skimmianine demonstrates anticholinesterase activity and mild cytotoxicity, suggesting that methoxy groups at C8 may reduce potency compared to alkyloxy substituents .
Kokusaginine (4,6,7-Trimethoxyfuro[2,3-b]quinoline)
  • Structure : Differs in methoxy placement (C4, C6, C7) and lacks the C8 prenyloxy chain .
  • Bioactivity: Kokusaginine shows weaker anticancer activity (mean GI₅₀ > 1 µM) compared to synthetic derivatives with substituted anilines or phenols .
4-Anilinofuro[2,3-b]quinoline Derivatives
  • Structure: Derivatives like 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone (5a) feature an anilino group at C4, enhancing DNA intercalation and topoisomerase II inhibition .
  • Bioactivity : Compound 5a exhibits a mean GI₅₀ of 0.025 µM across NCI-60 cancer cell lines, significantly more potent than the target compound, which lacks C4 functionalization .
Acetyl-Thiophene Derivatives (e.g., KCB261770)
  • Structure: 2-(5-Acetylthiophen-2-yl)furo[2,3-b]quinoline includes a thiophene-acetyl group, enabling frameshifting inhibition in viral RNA .
  • Bioactivity: KCB261770 shows 19.83% greater inhibitory effects than baseline furoquinolines, highlighting the role of heterocyclic substituents in antiviral activity .

Toxicity and Pharmacokinetic Profiles

  • 4,6-Dimethoxy-7-((3-methylbuta-1,3-dien-1-yl)oxy)furo[2,3-b]quinoline: A structurally similar compound predicted via ProTox to exhibit hepatotoxicity (probability: 0.72) and immunotoxicity (probability: 0.87), emphasizing the need for substituent optimization to mitigate adverse effects .
  • 4,7-Dimethoxy-8-prenyloxy Compound : While direct toxicity data are unavailable, its prenyloxy group may improve bioavailability but requires empirical validation .

Biological Activity

4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline is a complex organic compound belonging to the class of furoquinolines. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in pharmacological research. This article delves into its biological properties, including antimicrobial, antitumoral, and receptor-binding activities.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₈H₁₉NO₄
Molecular Weight313.30 g/mol
IUPAC Name4,7-dimethoxy-8-(3-methylbut-2-enoxy)furo[2,3-b]quinoline
SMILESCC(=CCOC1=C(C=CC2=C1N=C3C(=C2OC)C=CO3)OC)C
Topological Polar Surface Area (TPSA)53.70 Ų

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various compounds derived from natural sources, this compound demonstrated growth inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was reported at 1000 μg/mL against Staphylococcus epidermidis .

Antitumoral Activity

The compound has also shown promise in inhibiting tumor cell growth. Using the MTT assay, it was found to possess antitumoral properties, suggesting its potential as a chemotherapeutic agent. The specific mechanisms of action are still under investigation but may involve interference with cellular proliferation pathways .

Receptor Binding Affinity

The biological activity profile of the compound includes binding affinity to several hormone receptors:

Receptor TypeBinding Affinity (%)
Estrogen Receptor83.58
Androgen Receptor66.86
Thyroid Receptor79.32
Glucocorticoid Receptor91.43
Aromatase81.70
PPAR Gamma70.60

These results indicate that the compound may influence endocrine functions and could be relevant in hormone-related therapies .

Toxicological Profile

While exploring its therapeutic potential, it is crucial to assess the toxicological aspects of this compound:

Toxicity TypeValue (%)
Mitochondrial Toxicity68.75
Nephrotoxicity54.27
Acute Oral ToxicityIII (65.21%)

These findings highlight the need for careful evaluation in clinical applications due to potential toxicity .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the furoquinoline family. For instance:

  • Antimicrobial Studies : A related furoquinoline derivative showed effective antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that similar compounds may share this property.
  • Antitumor Research : Investigations into structurally similar compounds revealed significant cytotoxic effects on various cancer cell lines, reinforcing the potential of furoquinolines in cancer therapy.
  • Endocrine Disruption Studies : Compounds with similar receptor-binding profiles have been implicated in modulating hormonal pathways, indicating a need for further exploration into their effects on human health.

Q & A

Q. Basic Structure-Activity Relationships :

  • Methoxy groups : Enhance solubility and electron density, influencing interactions with biological targets (e.g., DNA intercalation) .
  • Prenyloxy side chains : Increase lipophilicity, improving membrane permeability and antimicrobial activity .
    Advanced Experimental Design :
    Comparative assays using derivatives (e.g., 4,7-dimethoxy vs. 4,7,8-trimethoxy) under standardized conditions (e.g., MIC for antimicrobial tests, IC50 for cytotoxicity) quantify substituent effects. Contradictions in activity data may arise from assay-specific parameters (e.g., cell line variability) .

What methodologies are recommended for isolating this compound from natural sources?

Q. Basic Extraction Protocols :

Plant Material : Rutaceae family plants (e.g., Teclea natalensis) are macerated in methanol or ethanol .

Chromatography : Fractionation via silica gel column chromatography, followed by HPLC purification using C18 columns .
Advanced Challenges :
Co-elution with similar alkaloids (e.g., skimmianine) requires hyphenated techniques (LC-MS/MS) for identification. Recovery rates depend on solvent polarity and gradient elution profiles .

How can researchers design assays to evaluate its anticholinesterase activity?

Q. Basic Assay Design :

Enzyme Source : Acetylcholinesterase (AChE) from electric eel or human erythrocytes.

Substrate : Acetylthiocholine iodide; detection via Ellman’s method (412 nm absorbance) .
Advanced Optimization :
Include positive controls (e.g., galantamine) and pre-incubation steps to assess time-dependent inhibition. IC50 values should be normalized to protein concentration and validated via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

What analytical techniques confirm the purity and stability of the compound under storage?

Q. Basic Quality Control :

  • Purity : HPLC (>95% peak area), supported by HRMS for molecular ion validation .
  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring .
    Advanced Contradictions :
    Discrepancies in stability data may arise from residual solvents (e.g., DMSO) or photodegradation. Use amber vials and inert atmospheres for long-term storage .

How does the compound’s log P value influence its pharmacokinetic properties?

Basic Calculation :
Experimental log P (octanol-water partition coefficient) is determined via shake-flask method or predicted via software (e.g., ChemAxon). Prenyloxy substitution increases log P, suggesting enhanced blood-brain barrier permeability .
Advanced Implications :
High log P may correlate with hepatotoxicity risks. Parallel artificial membrane permeability assays (PAMPA) and metabolic stability tests (e.g., microsomal incubation) are recommended for preclinical profiling .

What strategies mitigate synthetic challenges in introducing the prenyloxy group?

Basic Functionalization :
Use prenyl bromide under phase-transfer conditions (e.g., tetrabutylammonium iodide in DMF) .
Advanced Troubleshooting :
Competing O- vs. C-alkylation is minimized by steric hindrance (bulky bases like DBU) and low temperatures (0–5°C). Monitor reaction progress via TLC to optimize reaction time .

How can in silico modeling predict binding modes to biological targets?

Q. Basic Docking Workflow :

Target Selection : Crystal structures (e.g., AChE, PDB ID 4EY7).

Ligand Preparation : Optimize 3D structure using Gaussian (DFT-B3LYP/6-31G*).

Docking Software : AutoDock Vina or Schrödinger Glide .
Advanced Validation :
Compare predicted binding poses with SAR data. Discrepancies may indicate allosteric binding or protein flexibility, necessitating molecular dynamics simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.